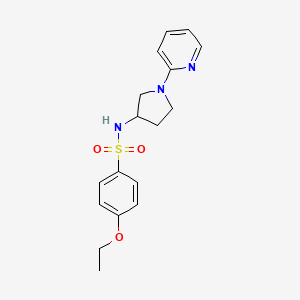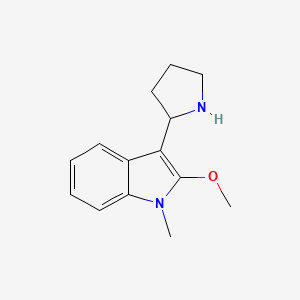
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a chemical compound that has been explored in various scientific research applications, particularly in chemical synthesis. A study focused on creating 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones highlighted the potential of such compounds in the synthesis of other chemical structures (Bellesia et al., 2001).
Methuosis Induction in Cancer Cells
Another research application is in the field of cancer treatment. A study identified indole-based chalcones, structurally related to this compound, which induce a novel type of non-apoptotic cell death called methuosis in glioblastoma and other types of cancer cells (Robinson et al., 2012).
Bioreductive Anticancer Agents
The compound also finds relevance in the development of novel bioreductive anticancer agents. A study described the synthesis of indolequinones, including structures similar to this compound, and their efficacy against aerobic and hypoxic mammalian cells (Cotterill et al., 1994).
Catalysis in Organic Synthesis
Palladium(II) complexes of ligands similar to this compound were studied for their role as catalysts in the methoxycarbonylation of olefins, suggesting its potential use in organic synthesis and industrial applications (Zulu et al., 2020).
Pyrrolidines in Medicine and Industry
Research into pyrrolidines, a class of compounds to which this compound belongs, has indicated their importance in medicine and industry, such as in the development of dyes and agrochemical substances (Żmigrodzka et al., 2022).
Antibacterial Activity
The synthesis and evaluation of 4-Pyrrolidin-3-cyanopyridine derivatives demonstrated antibacterial activity, pointing to the potential medical applications of compounds structurally related to this compound (Bogdanowicz et al., 2013).
Safety and Hazards
Metoclopramide may damage the unborn child and requires immediate medical attention if exposure occurs .
Future Directions
Research on pyrrolidine compounds, including derivatives of 2-methoxy-1-methyl-3-pyrrolidin-2-ylindole, continues to explore their potential in drug discovery. Understanding their structure-activity relationships and exploring innovative synthetic strategies can guide the development of novel bioactive compounds .
Properties
IUPAC Name |
2-methoxy-1-methyl-3-pyrrolidin-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNVPGYHZFCZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
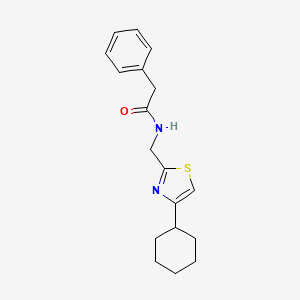
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)
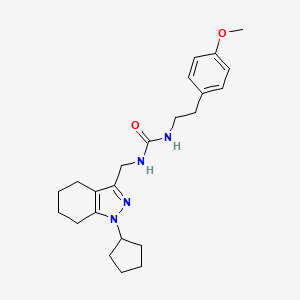

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
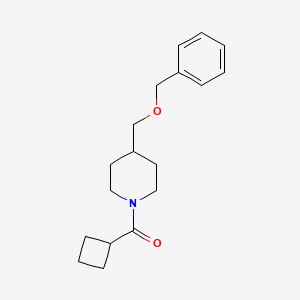
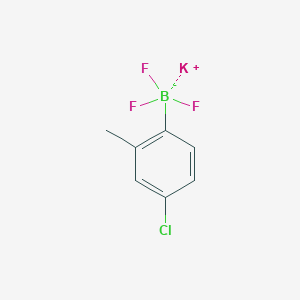
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)


![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)
